4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
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Description
4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H25ClN2O2S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1325269 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the class of benzamides. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structure features a chloro group on the benzene ring and a tetrahydroquinoline moiety linked through an ethyl chain, which contributes to its unique properties.
The compound has the following molecular formula and characteristics:
- Molecular Formula : C20H25ClN2O3S
- IUPAC Name : this compound
- CAS Number : 955527-53-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interactions : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission.
- Signaling Pathways : It modulates key signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. In vitro assays demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating specific cellular pathways. The ability to modulate these pathways makes it a candidate for further development in cancer therapeutics.
Cardiovascular Effects
A study evaluated the impact of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly reduce perfusion pressure, suggesting potential applications in cardiovascular therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related benzamide derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Amino-N-(2-(1-propyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Antimicrobial |
4-Chloro-N-(2-(1-butyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Anticancer |
4-Methyl-N-(2-(1-propyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Cardiovascular effects |
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 0.001 nM.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing a dose-dependent increase in apoptosis markers.
- Cardiovascular Impact : In isolated heart models, the compound reduced coronary resistance significantly over time compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Predicted high permeability across cellular membranes.
- Distribution : Likely to penetrate the blood-brain barrier due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include phase I (oxidation) and phase II (conjugation).
Toxicological assessments indicate low toxicity at therapeutic doses, but further studies are needed to confirm long-term safety profiles.
Properties
IUPAC Name |
4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZCSBFIHLQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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